(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone
Overview
Description
“(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone”, also known as BPB, is a chemical compound with the molecular formula C25H24N2O2 and a molar mass of 384.47 g/mol . It is used in synthesis .
Synthesis Analysis
The synthesis of “(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone” involves several steps, including the use of trifluoroacetic acid (TFA), dichloromethane (CH2Cl2), benzyl chloride, potassium hydroxide (KOH), and isopropanol (iPrOH) .Molecular Structure Analysis
The molecular structure of “(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone” is represented by the Hill formula C25H24N2O2 . The InChI key is IPSABLMEYFYEHS-QHCPKHFHSA-O .Physical And Chemical Properties Analysis
“(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone” has a melting point range of 97 - 99 °C . The specific rotation [α²0/D (c=1 in methanol) is -136.0 - -134.0° .Scientific Research Applications
Synthesis of Bis α-Amino Acids
This compound is used as a chiral auxiliary in the synthesis of bis α-amino acids through cross-coupling reactions of Glaser. The process involves the use of Schiff base Ni(II) complexes of (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone and amino acids, leading to the formation of tailor-made amino acids with excellent enantioselectivities .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone are the complexes of glycine, α-alanine, and β-alanine . These complexes are formed by Ni (II) and Cu (II) ions and Schiff bases .
Mode of Action
(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone interacts with its targets through different nucleophilic and electrophilic reactions . This interaction leads to the formation of diastereoisomeric complexes .
Biochemical Pathways
The affected biochemical pathway involves the cross-coupling reactions of Glaser . As the initial complexes, the Schiff base Ni (II) complexes of the chiral auxiliary (S)-BPB (BPB (N-benzyl proline benzophenone) and amino acids were used .
Result of Action
The result of the action of (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone is the synthesis of new different-structure enantiomerically enriched tailor-made (S)-α-amino acids . These amino acids were obtained with excellent enantioselectivities (>99% ee) .
properties
IUPAC Name |
(2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSABLMEYFYEHS-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359670 | |
Record name | N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96293-17-3 | |
Record name | N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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